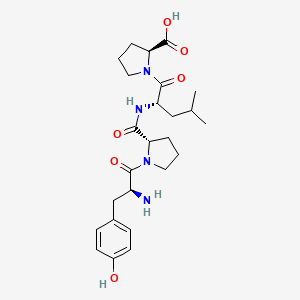![molecular formula C9H12Li2N3O8P B15135857 dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate is a highly specialized compound with potential applications in various scientific fields. This compound features multiple deuterium and nitrogen-15 isotopes, making it particularly interesting for research in areas such as nuclear magnetic resonance (NMR) spectroscopy and isotope labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate involves multiple steps, each requiring precise control of reaction conditions to ensure the incorporation of deuterium and nitrogen-15 isotopes. Common synthetic routes may include:
Deuteration Reactions: Utilizing deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Isotope Exchange Reactions: Employing nitrogen-15 labeled reagents to introduce nitrogen-15 isotopes into the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration and isotope exchange processes, with stringent quality control measures to ensure the purity and isotopic composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated alcohols or amines.
Scientific Research Applications
Chemistry
NMR Spectroscopy: The deuterium and nitrogen-15 isotopes in the compound make it an excellent candidate for NMR studies, providing detailed information about molecular structure and dynamics.
Isotope Labeling: Used as a labeled compound in various chemical reactions to trace reaction pathways and mechanisms.
Biology
Metabolic Studies: Employed in metabolic labeling experiments to study biochemical pathways and enzyme activities.
Drug Development: Investigated for its potential use in developing deuterated drugs with improved pharmacokinetic properties.
Medicine
Diagnostic Imaging: Potential use in imaging techniques such as positron emission tomography (PET) due to its isotopic composition.
Therapeutics: Explored for its therapeutic potential in treating specific medical conditions.
Industry
Material Science: Utilized in the development of advanced materials with unique properties due to its isotopic composition.
Catalysis: Investigated for its role in catalytic processes, particularly those involving isotope effects.
Mechanism of Action
The mechanism by which dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate exerts its effects depends on its specific application. In NMR spectroscopy, the deuterium and nitrogen-15 isotopes enhance signal resolution and sensitivity. In metabolic studies, the compound acts as a tracer, allowing researchers to follow its incorporation and transformation within biological systems.
Comparison with Similar Compounds
Similar Compounds
Deuterated Compounds: Other compounds with deuterium isotopes, such as deuterated solvents (e.g., deuterated chloroform) and deuterated drugs (e.g., deuterated benzene).
Nitrogen-15 Labeled Compounds: Compounds labeled with nitrogen-15, such as nitrogen-15 labeled amino acids and nucleotides.
Uniqueness
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate is unique due to its specific combination of deuterium and nitrogen-15 isotopes, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. Its complex structure and isotopic composition make it a valuable tool for advanced scientific research.
Properties
Molecular Formula |
C9H12Li2N3O8P |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,10+1,11+1,12+1,13D,14D;;/hD2 |
InChI Key |
UFCNMCCGLQVCAN-VTJQWCIHSA-L |
Isomeric SMILES |
[2H]C1=C([15N](C(=O)[15N]=C1[15N]([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


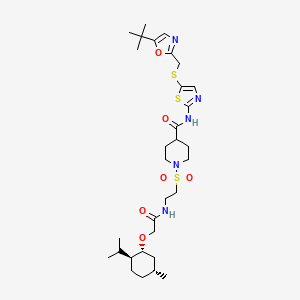
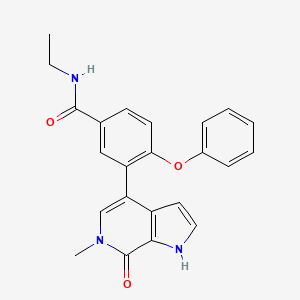

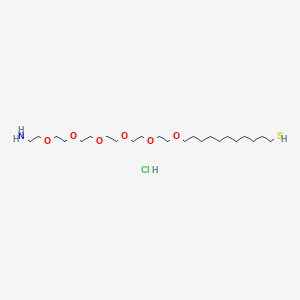
![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)
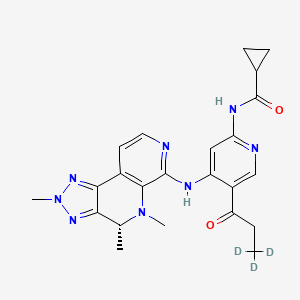
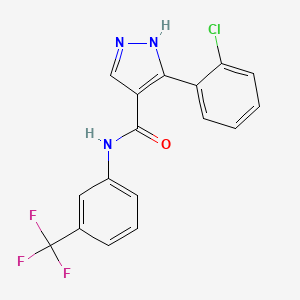

![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)


